molecular formula C58H74N6O31S3 B610495 Rivipansel CAS No. 927881-99-0

Rivipansel

Cat. No. B610495
M. Wt: 1447.42
InChI Key: VXBNTHRZPJLRSS-PTCSXESPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivipansel is a glycomimetic drug candidate that acts as a pan-selectin antagonist and reverses acute vascular occlusions in sickle cell mice.

Scientific Research Applications

1. Rivipansel as a Pan-Selectin Inhibitor for Sickle Cell Disease Rivipansel is being explored as a pan-selectin inhibitor, particularly for the treatment of vaso-occlusive crises in patients with sickle cell disease. It has shown promise in phase 3 development for this application. The selectin inhibition mechanism can potentially prevent cell activation and adhesion, helping manage sickle cell complications (Tammara et al., 2018).

2. Pharmacokinetics of Rivipansel Studies have focused on understanding the pharmacokinetics of rivipansel, such as its absorption, distribution, metabolism, and excretion in the body. For instance, its pharmacokinetics in healthy subjects and those with sickle cell disease has been analyzed to optimize dosing and administration strategies (Nayak et al., 2021).

3. Impact on QTc Interval Research has also been conducted to evaluate the effect of rivipansel on the QT/QTc interval in healthy subjects. Such studies are crucial for assessing the cardiac safety of the drug (Tammara et al., 2017).

4. Rivipansel in Pediatric Patients The efficacy and safety of rivipansel have also been evaluated in pediatric patients, especially in the context of sickle cell disease. This includes determining appropriate dosing for different age groups (Tammara et al., 2018).

5. Impact on Clinical Outcomes in Sickle Cell Disease Clinical trials have been conducted to assess the impact of rivipansel on clinical outcomes such as time to readiness for discharge, time to discontinuation of IV opioids, and time to discharge in patients with sickle cell disease (Dampier et al., 2020).

6. Rivipansel's Mechanism of Action Further research has delved into the molecular mechanism of action of rivipansel. It acts as a glycomimetic molecule and pan-selectin antagonist, which may help in reducing inflammation and vascular occlusive pain in sickle cell anemia by inhibiting cell adhesion (2020).

properties

CAS RN

927881-99-0

Product Name

Rivipansel

Molecular Formula

C58H74N6O31S3

Molecular Weight

1447.42

IUPAC Name

(S)-2-(((2R,3R,4S,5S,6R)-3-(benzoyloxy)-2-(((1R,2R,3S,5R)-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)-5-((2-(2-(2-(2-oxo-2-((3,6,8-trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetamido)ethyl)carbamoyl)-2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)cyclohexyl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3-cyclohexylpropanoic acid

InChI

InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1

InChI Key

VXBNTHRZPJLRSS-PTCSXESPSA-N

SMILES

O=C(O)[C@@H](O[C@@H]1[C@@H](OC(C2=CC=CC=C2)=O)[C@H](O[C@H]3[C@H](O[C@H]4[C@@H](O)[C@H](O)[C@H](O)[C@H](C)O4)[C@@H](NC(C(NC5=O)=CC(N5)=O)=O)C[C@@H](C(NCCNC(COCCOCC(NC6=C7C(S(=O)(O)=O)=CC(S(=O)(O)=O)=CC7=CC(S(=O)(O)=O)=C6)=O)=O)=O)C3)O[C@H](CO)[C@@H]1O)CC8CCCCC8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Rivipansel;  GMI-1070;  GMI 1070;  GMI1070;  PF-06460031;  PF 06460031;  PF06460031; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivipansel
Reactant of Route 2
Reactant of Route 2
Rivipansel
Reactant of Route 3
Reactant of Route 3
Rivipansel
Reactant of Route 4
Reactant of Route 4
Rivipansel
Reactant of Route 5
Reactant of Route 5
Rivipansel
Reactant of Route 6
Reactant of Route 6
Rivipansel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.